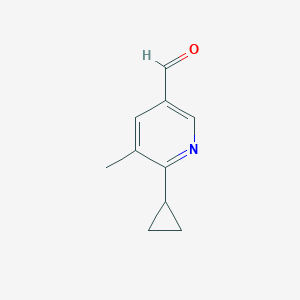

2-Cyclopropyl-3-methylpyridine-5-carbaldehyde

Description

Chemical Significance within Pyridine (B92270) Chemistry

The pyridine ring is a ubiquitous scaffold in chemistry and biology. Its presence in numerous natural products, such as nicotine (B1678760) and the vitamin niacin, underscores its biological importance. researchgate.net In medicinal chemistry, the pyridine moiety is considered a "privileged scaffold" because it is a structural component in a wide range of therapeutic agents and bioactive compounds. researchgate.net The nitrogen atom in the ring imparts unique properties compared to its all-carbon analogue, benzene (B151609); it can act as a hydrogen bond acceptor and a base, which are crucial for molecular interactions with biological targets like enzymes and receptors. pharmaguideline.com

Cyclopropyl (B3062369) Group: This strained, three-membered ring is a "bioisostere" for other groups, like a phenyl ring or an isopropyl group, but with a more rigid, defined conformation. It can influence the molecule's lipophilicity and metabolic stability. The steric bulk of the cyclopropyl group can also direct the molecule's binding orientation within a receptor's active site. vulcanchem.com

Methyl Group: The addition of a small alkyl group like methyl can impact the molecule's solubility and electronic properties through inductive effects.

Carbaldehyde Group: As a reactive functional group, the aldehyde is of great synthetic importance, serving as a key intermediate for building more complex molecular architectures. cymitquimica.com

Strategic Role of Pyridine-5-carbaldehyde Scaffolds in Synthetic Organic Chemistry

The pyridine-carbaldehyde scaffold, particularly with the aldehyde at the 5-position, is a versatile building block in synthetic organic chemistry. The aldehyde group is an electrophilic center that readily participates in a wide array of chemical transformations, allowing for the elaboration of the pyridine core into more complex target molecules. Its reactivity is central to its strategic role in multi-step syntheses.

The aldehyde functional group can undergo numerous key reactions, making it a pivotal point for molecular diversification. These transformations are fundamental in constructing the complex scaffolds often required for biologically active compounds, including potential kinase inhibitors and other therapeutic agents. vulcanchem.comnih.gov

| Reaction Type | Reagents | Resulting Functional Group | Significance |

| Oxidation | e.g., KMnO₄, Ag₂O | Carboxylic Acid | Access to pyridinecarboxylic acids and their derivatives (esters, amides). |

| Reduction | e.g., NaBH₄, H₂/Pd | Primary Alcohol | Formation of hydroxymethylpyridines, useful for ether and ester synthesis. |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Amine | A highly efficient method for forming C-N bonds to synthesize substituted aminomethylpyridines. |

| Wittig Reaction | Phosphonium Ylide | Alkene | A classic method for C=C double bond formation, allowing for chain elongation. |

| Grignard/Organolithium Addition | RMgBr or RLi | Secondary Alcohol | Formation of new C-C bonds, leading to more complex alcohol derivatives. |

| Schiff Base Formation | Primary Amine | Imine | Creates iminopyridine ligands for coordination chemistry or intermediates for further reduction. |

This interactive table summarizes key synthetic transformations applicable to the pyridine-5-carbaldehyde moiety.

Historical Development and Research Trajectory of Pyridine-Aldehyde Derivatives

The journey to synthesizing complex molecules like 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde is built upon more than a century of developments in synthetic chemistry. The initial challenge was the construction of the pyridine ring itself. Early methods for pyridine synthesis were often low-yielding and lacked control over substitution patterns. illinois.edu

Key historical milestones in pyridine synthesis include:

Hantzsch Pyridine Synthesis (1881): This classic method involves a multi-component reaction between an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the pyridine. pharmaguideline.commdpi.com

Chichibabin Pyridine Synthesis (1924): This approach involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia, and it remains a significant industrial route. researchgate.net

The synthesis of pyridine-aldehyde derivatives specifically has also evolved significantly. Early preparations often relied on harsh oxidative cleavage or multi-step, low-yielding sequences. Over time, more controlled and selective methods were developed. A common modern strategy for introducing an aldehyde group is the oxidation of a corresponding methyl or hydroxymethyl group. For instance, selenium dioxide has been used to oxidize a methyl group at the 2-position of a pyridine ring to form the corresponding 2-carboxaldehyde. google.com Other routes involve the reduction of pyridinecarbonitriles or the formylation of the pyridine ring. The synthesis of specifically substituted aldehydes, such as 6-methylpyridine-3-carbaldehyde from 5-ethyl-2-methylpyridine, showcases the multi-step strategies involving selective oxidation and reduction that are necessary to achieve a precise substitution pattern. researchgate.net The development of these varied and increasingly sophisticated synthetic tools has made highly functionalized and sterically demanding targets like this compound accessible to researchers.

Structure

3D Structure

Properties

IUPAC Name |

6-cyclopropyl-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-4-8(6-12)5-11-10(7)9-2-3-9/h4-6,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXLBTVLYVPUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C2CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401232751 | |

| Record name | 3-Pyridinecarboxaldehyde, 6-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428234-66-5 | |

| Record name | 3-Pyridinecarboxaldehyde, 6-cyclopropyl-5-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxaldehyde, 6-cyclopropyl-5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401232751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropyl 3 Methylpyridine 5 Carbaldehyde

Retrosynthetic Analysis and Identification of Key Precursors for 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde

A retrosynthetic analysis of this compound allows for the identification of potential starting materials and key bond formations. The primary disconnections can be made at the bonds connecting the substituents to the pyridine (B92270) ring and within the pyridine ring itself.

One logical approach involves disconnecting the cyclopropyl (B3062369) group and the formyl group. This leads to a key intermediate, a di-substituted pyridine with functionalities that allow for the subsequent introduction of these groups. For instance, a halogenated pyridine, such as 2-chloro-3-methyl-5-bromopyridine, could serve as a versatile precursor.

Another retrosynthetic strategy focuses on the construction of the pyridine ring itself, using established methods like the Kröhnke or Bohlmann-Rahtz pyridine syntheses. wikipedia.orgorganic-chemistry.orgjk-sci.comwikipedia.org These methods involve the condensation of various acyclic precursors to form the heterocyclic ring with the desired substitution pattern.

Strategies for the Stereoselective Incorporation of the Cyclopropyl Moiety

The introduction of the cyclopropyl group can be achieved through several methods, with stereoselectivity being a key consideration if chiral centers are present or desired.

A common and effective method for forming a cyclopropane (B1198618) ring is the palladium-catalyzed Suzuki coupling reaction . wikipedia.org This involves the cross-coupling of a halopyridine with cyclopropylboronic acid or its esters. audreyli.comresearchgate.netnih.govresearchgate.net This method is generally tolerant of a wide range of functional groups. For the synthesis of the target molecule, a 2-halo-3-methylpyridine derivative could be coupled with cyclopropylboronic acid.

Another approach is the cyclopropanation of a vinylpyridine precursor . This can be achieved using various reagents, such as diazomethane (B1218177) in the presence of a palladium catalyst, or through the Simmons-Smith reaction using diiodomethane (B129776) and a zinc-copper couple. Biocatalytic cyclopropanation using engineered enzymes is also an emerging stereoselective method. nih.govresearchgate.netwpmucdn.comresearchgate.net

Regioselective Approaches for Formylation at the C-5 Position of the Pyridine Ring

The introduction of a formyl group at the C-5 position of the 2-cyclopropyl-3-methylpyridine core requires a regioselective formylation method. The directing effects of the existing cyclopropyl and methyl groups on the pyridine ring will influence the position of electrophilic substitution. The cyclopropyl group at the C-2 position and the methyl group at the C-3 position are both electron-donating groups, which activate the pyridine ring towards electrophilic attack, primarily at the C-5 position.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.comjk-sci.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. Given the activating nature of the substituents on the pyridine ring, this method is a plausible route to achieve formylation at the C-5 position.

Alternatively, the formyl group can be introduced by the oxidation of a hydroxymethyl or methyl group at the C-5 position . If a precursor with a methyl group at C-5 is synthesized, it can be selectively oxidized to the aldehyde using various oxidizing agents.

Established Synthetic Routes for this compound

Multi-step Total Synthesis Methodologies

A potential multi-step synthesis could commence with the construction of a substituted pyridine ring followed by the introduction of the cyclopropyl and formyl groups.

One such approach could utilize the Kröhnke pyridine synthesis . wikipedia.orgdrugfuture.combaranlab.orgnih.govresearchgate.net This method involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds. By carefully selecting the starting materials, a pyridine ring with the desired methyl group and other functionalities at appropriate positions can be assembled.

Another viable route is the Bohlmann-Rahtz pyridine synthesis , which allows for the formation of substituted pyridines from enamines and ethynylketones. organic-chemistry.orgjk-sci.comwikipedia.orgorganic-chemistry.orgcore.ac.uk This method could be adapted to produce a 2,3,5-trisubstituted pyridine precursor.

A generalized synthetic scheme could involve the following key steps:

Pyridine Ring Formation: Synthesis of a 2-halo-3-methyl-5-substituted pyridine using a method like the Kröhnke or Bohlmann-Rahtz synthesis. The substituent at the 5-position could be a group that can be later converted to a formyl group, such as a methyl or a protected hydroxymethyl group.

Cyclopropylation: Introduction of the cyclopropyl group at the C-2 position via a Suzuki coupling of the 2-halopyridine intermediate with cyclopropylboronic acid.

Formylation: Conversion of the C-5 substituent into a formyl group. This could involve the oxidation of a methyl or hydroxymethyl group, or a direct formylation reaction like the Vilsmeier-Haack reaction if the C-5 position is unsubstituted.

Below is a data table outlining a possible synthetic sequence:

| Step | Reaction | Key Reagents and Conditions | Intermediate/Product |

| 1 | Pyridine Synthesis | e.g., Kröhnke or Bohlmann-Rahtz reagents | 2-Halo-3-methyl-5-bromopyridine |

| 2 | Suzuki Coupling | Cyclopropylboronic acid, Pd catalyst, base | 2-Cyclopropyl-3-methyl-5-bromopyridine |

| 3 | Formylation | n-BuLi, DMF; or Mg, DMF (Grignard) | This compound |

Functional Group Interconversions on Pre-functionalized Pyridine Scaffolds

An alternative to building the pyridine ring from scratch is to start with a commercially available or readily synthesized pre-functionalized pyridine. For example, starting with a 2,3,5-substituted pyridine and performing a series of functional group interconversions could lead to the target molecule.

For instance, one could start with 2-chloro-3-methyl-5-cyanopyridine. The cyano group can be reduced to a formyl group, and the chloro group can be substituted with a cyclopropyl group via a Suzuki coupling. The order of these steps would need to be carefully considered to avoid unwanted side reactions.

The following table summarizes a potential functional group interconversion strategy:

| Starting Material | Reaction Sequence | Key Reagents | Final Product |

| 2-Chloro-3-methyl-5-bromopyridine | 1. Suzuki Coupling 2. Lithiation and formylation | 1. Cyclopropylboronic acid, Pd(PPh₃)₄, Na₂CO₃ 2. n-BuLi, DMF | This compound |

| 3,5-Lutidine | 1. Halogenation at C-2 2. Suzuki Coupling 3. Oxidation of C-5 methyl | 1. e.g., BuLi, I₂ 2. Cyclopropylboronic acid, Pd catalyst 3. e.g., SeO₂ | This compound |

Innovations in Green and Sustainable Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound.

Innovations in the synthesis of pyridine derivatives include the use of nanocatalysts , which can offer high activity and selectivity, and can often be recycled and reused. researchgate.net Iron-catalyzed cyclization reactions for pyridine synthesis are also considered a greener alternative to methods using more toxic heavy metals. rsc.org

The use of ionic liquids as environmentally benign solvents and catalysts in pyridine synthesis is another area of active research. benthamdirect.com Ionic liquids are non-volatile and can often be recycled, reducing the use of volatile organic compounds.

Biocatalysis offers a highly selective and environmentally friendly approach to certain synthetic steps. For instance, the stereoselective cyclopropanation of a vinylpyridine precursor could potentially be achieved using engineered enzymes, operating under mild conditions in aqueous media. nih.govresearchgate.net

Furthermore, the development of one-pot or multi-component reactions for the synthesis of substituted pyridines can significantly improve the efficiency and reduce waste by minimizing the number of synthetic steps and purification procedures. ijarsct.co.in Applying these green methodologies to the synthesis of this compound could lead to more sustainable and cost-effective production processes.

Catalytic Approaches for Enhanced Efficiency

The efficient synthesis of substituted pyridines often relies on catalytic methods to enhance reaction rates and selectivity. While specific catalytic syntheses for this compound are not extensively documented, analogous reactions for pyridine and piperidine (B6355638) derivatives suggest potential catalytic pathways. For instance, the cyclization of diaminoalkanes to form piperidines and their subsequent dehydrogenation to pyridines can be achieved using catalysts such as palladium supported on silica/alumina (Pd-SiO2/Al2O3). google.com Other catalysts, including copper chromite, molybdenum oxide, and vanadium oxide, have also been employed for similar transformations at high temperatures. google.com

These catalytic systems could potentially be adapted for the synthesis of the 2-cyclopropyl-3-methylpyridine core structure from appropriately substituted acyclic precursors. The choice of catalyst and support would be crucial in directing the cyclization and any subsequent functional group interconversions to maximize the yield of the desired product.

Application of Flow Chemistry Techniques

Flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages such as improved reaction control, enhanced safety, and ease of scalability. mdpi.com The application of continuous-flow systems for the synthesis of cyclopropyl carbaldehydes and related heterocyclic compounds has been demonstrated. For example, a continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed using a reusable acid catalyst, Amberlyst-35. mdpi.comnih.gov This method allows for the multi-gram synthesis of cyclopropyl adducts under mild conditions. mdpi.comnih.gov

Exploration of Bio-catalytic or Solvent-Free Methods

In the drive towards greener and more sustainable chemical processes, bio-catalytic and solvent-free reaction conditions are increasingly being explored. While specific bio-catalytic routes to this compound are not reported, the principles of enzyme-catalyzed reactions could be applied. For instance, enzymes could potentially be used for the selective oxidation of a corresponding alcohol to the carbaldehyde functionality or in the asymmetric synthesis of chiral precursors.

Solvent-free synthesis offers significant environmental benefits by reducing waste and simplifying product isolation. Multicomponent reactions under solvent-free conditions have been successfully employed for the synthesis of related heterocyclic structures like 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com This approach involves heating a mixture of reactants without any solvent to afford the desired products in good yields. mdpi.com A similar strategy could be envisioned for the construction of the this compound scaffold, potentially through a multicomponent reaction involving a cyclopropyl-containing building block, a methyl-substituted precursor, and a synthon for the pyridine ring.

Optimization of Reaction Parameters for Yield and Purity of this compound

The optimization of reaction parameters is a critical step in developing a robust and efficient synthesis. This involves a systematic investigation of various factors that can influence the reaction outcome, including solvent, temperature, catalyst loading, and reagent stoichiometry.

Systematic Investigation of Solvent Effects and Temperature Profiles

The choice of solvent can significantly impact reaction rates, selectivity, and yields. A systematic investigation of different solvents with varying polarities and boiling points is essential. For many organic reactions, solvents like dichloromethane (B109758) (DCM) have proven to be effective. nih.gov In the context of green chemistry, the use of more environmentally benign solvents would be preferable. The effect of temperature is also paramount; while higher temperatures can increase reaction rates, they may also lead to the formation of undesired byproducts. Therefore, establishing an optimal temperature profile is crucial for maximizing the yield of the target compound. researchgate.net

Table 1: Hypothetical Investigation of Solvent and Temperature Effects

| Entry | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Dichloromethane | 25 | 65 | 90 |

| 2 | Dichloromethane | 40 | 75 | 85 |

| 3 | Tetrahydrofuran | 25 | 60 | 92 |

| 4 | Tetrahydrofuran | 66 | 78 | 88 |

| 5 | Acetonitrile | 25 | 70 | 95 |

| 6 | Acetonitrile | 82 | 85 | 93 |

| 7 | Toluene | 25 | 55 | 80 |

| 8 | Toluene | 111 | 70 | 75 |

This table is illustrative and based on general principles of reaction optimization.

Influence of Catalyst Loading and Reagent Stoichiometry

In catalytic reactions, the amount of catalyst used, or catalyst loading, can have a profound effect on the reaction's efficiency. Higher catalyst loading may lead to faster reaction rates but also increases cost and can complicate product purification. Conversely, lower catalyst loading may result in incomplete conversion. Therefore, it is necessary to determine the optimal catalyst loading that provides a balance between reaction efficiency and practicality.

The stoichiometry of the reactants is another critical parameter to optimize. Using an excess of one reagent may be necessary to drive the reaction to completion, but it can also lead to the formation of byproducts and make purification more challenging. A systematic variation of the molar ratios of the starting materials is required to identify the optimal stoichiometry for maximizing the yield and purity of this compound.

Asymmetric Synthesis of Chiral Analogues of this compound

The synthesis of chiral molecules in an enantiomerically pure form is of great importance, particularly in the pharmaceutical and agrochemical industries. Chiral analogues of this compound could possess unique biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.

Several strategies can be employed for the asymmetric synthesis of chiral cyclopropane derivatives. One approach involves the use of chiral auxiliaries in a sequence of reactions, such as an aldol (B89426) reaction followed by cyclopropanation and subsequent removal of the auxiliary, to produce enantiopure cyclopropane carboxaldehydes. rsc.org Another strategy is the use of chiral catalysts in reactions like the Diels-Alder reaction of chiral cyclopropylidene imide dienophiles to create chiral cyclopropane-containing structures. nih.gov

For the asymmetric synthesis of chiral analogues of this compound, one could envision the use of a chiral catalyst to introduce the cyclopropyl group enantioselectively onto the pyridine ring or the asymmetric synthesis of a chiral cyclopropyl-containing building block that is then incorporated into the final molecule. The development of such asymmetric routes would be a significant advancement in the synthesis of this class of compounds.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-methylpiperidine |

| 3-methylpyridine |

| 2-methyl-1,5-diaminopentane |

| 4-substituted aminopyrido[2,3-d]pyrimidines |

| arylthio-cyclopropyl carbonyl compounds |

| cyclopropane carboxaldehydes |

Utilization of Chiral Auxiliaries

A robust strategy for the enantioselective synthesis of chiral cyclopropane carboxaldehydes involves the use of chiral auxiliaries. This methodology often employs a multi-step sequence that includes an aldol reaction, a substrate-directed cyclopropanation, and a final retro-aldol cleavage to yield the desired product and recover the auxiliary. rsc.orgrsc.org A hypothetical application of this approach to the synthesis of this compound is outlined below.

The synthesis would commence with an α,β-unsaturated aldehyde, which in this theoretical pathway is (E)-3-(3-methylpyridin-2-yl)acrylaldehyde . This precursor undergoes a highly diastereoselective aldol reaction with a chiral N-acyl-oxazolidin-2-one, such as (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one . The reaction, typically mediated by a boron enolate, is known to produce the corresponding syn-aldol product with high diastereoselectivity.

In the subsequent step, the alkene functionality of the syn-aldol adduct undergoes a directed cyclopropanation. The stereochemical outcome of this reaction is controlled by the temporary β-hydroxyl stereocenter created in the preceding aldol reaction. rsc.org Reagents such as diethylzinc (B1219324) and diiodomethane can be used for this transformation.

The final step involves a retro-aldol cleavage of the cyclopropyl-aldol intermediate. This is typically achieved using a lithium alkoxide, which breaks the C-C bond formed during the initial aldol reaction, releasing the chiral cyclopropane carboxaldehyde and the parent chiral auxiliary, which can then be recycled. rsc.org This sequence effectively transfers the stereochemical information from the chiral auxiliary to the final product.

Table 1: Hypothetical Reaction Parameters for Chiral Auxiliary-Mediated Synthesis

| Step | Reactants | Reagents/Conditions | Product | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| 1. Aldol Reaction | (E)-3-(3-methylpyridin-2-yl)acrylaldehyde, (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | 1. Bu₂BOTf, Et₃N, CH₂Cl₂2. Aldehyde | syn-aldol adduct | >95% d.e. |

| 2. Cyclopropanation | syn-aldol adduct | Et₂Zn, CH₂I₂, Hexane | Cyclopropyl-aldol intermediate | >95% d.e. |

Asymmetric Catalysis for Enantioselective Transformations

Asymmetric catalysis offers a more atom-economical and efficient alternative for the synthesis of enantiopure compounds. mdpi.commdpi.com For the synthesis of this compound, a plausible strategy would involve the catalytic asymmetric cyclopropanation of a suitable olefin precursor.

A hypothetical catalytic route could start with 3-methyl-5-vinylpyridine . This substrate could undergo an asymmetric cyclopropanation reaction using a diazo compound in the presence of a chiral transition metal catalyst. Rhodium(II) and copper(I) complexes with chiral ligands are commonly employed for such transformations. For instance, ethyl diazoacetate could be used as the cyclopropanating agent, catalyzed by a chiral rhodium carboxylate complex. This would yield an ethyl 2-(3-methylpyridin-5-yl)cyclopropane-1-carboxylate.

Another potential, though more complex, approach could involve a Rh-catalyzed asymmetric reductive Heck reaction, which has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines from pyridine derivatives. snnu.edu.cn Adapting such a methodology would be a novel research direction.

Table 2: Proposed Asymmetric Catalysis Pathway and Parameters

| Step | Reaction Type | Substrate | Catalyst/Reagents | Product | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| 1. Asymmetric Cyclopropanation | Catalytic C-C bond formation | 3-methyl-5-vinylpyridine | Ethyl diazoacetate, Chiral Rh(II) catalyst (e.g., Rh₂(S-DOSP)₄) | Ethyl 2-(3-methylpyridin-5-yl)cyclopropane-1-carboxylate | 90-99% e.e. |

| 2. Reduction | Ester to alcohol | Ethyl 2-(3-methylpyridin-5-yl)cyclopropane-1-carboxylate | LiAlH₄, THF | (2-(3-methylpyridin-5-yl)cyclopropyl)methanol | N/A |

Chemical Reactivity and Derivatization of 2 Cyclopropyl 3 Methylpyridine 5 Carbaldehyde

Transformations at the Aldehyde Functionality (C-5) of 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde

The aldehyde group is readily transformed through oxidation, reduction, and various nucleophilic addition reactions, providing access to compounds with modified functionalities at the C-5 position.

Oxidation Reactions to Carboxylic Acids or Esters

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-Cyclopropyl-3-methylpyridine-5-carboxylic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups in the molecule. Common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O) or pyridinium (B92312) chlorochromate (PCC) under specific conditions. organic-chemistry.org For instance, the oxidation of aromatic and heteroaromatic aldehydes to their corresponding carboxylic acids can be achieved using potassium tert-butoxide as an oxygen source. rsc.org Another efficient method involves the use of Oxone as the sole oxidant, which provides a mild and simple protocol for this conversion. organic-chemistry.org

The resulting carboxylic acid can be further converted to its ester derivatives through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Table 1: Examples of Oxidation Reactions of Pyridine (B92270) Aldehydes

| Oxidizing Agent | Product | General Applicability |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong oxidant, can be used for a wide range of aldehydes. |

| Pyridinium Chlorochromate (PCC) | Carboxylic Acid | Milder oxidant, often used for selective oxidation. |

| Silver Oxide (Ag₂O) | Carboxylic Acid | Mild and selective, particularly useful for aldehydes sensitive to stronger oxidants. |

| Oxone | Carboxylic Acid | Mild and efficient, presents a valuable alternative to metal-mediated oxidations. organic-chemistry.org |

Reduction Reactions to Alcohols or Alkyl Groups

The aldehyde functionality can be reduced to a primary alcohol, (2-Cyclopropyl-3-methylpyridin-5-yl)methanol, or further to a methyl group, 2-Cyclopropyl-3,5-dimethylpyridine. The choice of reducing agent determines the extent of the reduction.

For the reduction to the primary alcohol, common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. libretexts.org NaBH₄ is a milder reducing agent and is often preferred for its selectivity, as it typically does not reduce other functional groups like esters or carboxylic acids. chemistrysteps.comyoutube.com LiAlH₄ is a more powerful reducing agent and will reduce aldehydes, ketones, esters, and carboxylic acids. libretexts.orgchemistrysteps.com The general mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide. libretexts.orgyoutube.com

Complete reduction of the aldehyde to an alkyl group (deoxygenation) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction, although these methods often require harsh reaction conditions.

Table 2: Common Reducing Agents for Aldehydes

| Reducing Agent | Product | Typical Solvents | Notes |

| Sodium Borohydride (NaBH₄) | Primary Alcohol | Protic solvents (e.g., methanol, ethanol) | Milder and more selective than LiAlH₄. chemistrysteps.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Aprotic solvents (e.g., diethyl ether, THF) | Powerful reducing agent, reacts violently with protic solvents. chemistrysteps.comyoutube.com |

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of the aldehyde is a prime target for a variety of nucleophiles, leading to the formation of new carbon-carbon bonds and a wide range of functionalized derivatives.

The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for converting aldehydes into alkenes. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction is highly versatile and allows for the formation of a double bond at the position of the original carbonyl group. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.org The HWE reaction often provides better yields and easier purification of the alkene product compared to the traditional Wittig reaction. A significant advantage of the HWE reaction is its general tendency to produce the thermodynamically more stable (E)-alkene with high stereoselectivity. wikipedia.orgnih.gov

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of aldehydes. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction is a fundamental method for forming new carbon-carbon bonds and synthesizing secondary alcohols. khanacademy.org

The reaction of this compound with a Grignard or organolithium reagent, followed by an acidic workup, would yield a secondary alcohol where the 'R' group from the organometallic reagent is attached to the carbon that was formerly the carbonyl carbon. The versatility of these reagents allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups. khanacademy.org

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or diethyl malonate, in the presence of a basic catalyst. pcbiochemres.comresearchgate.netrsc.org The reaction typically proceeds through a nucleophilic addition followed by a dehydration step to yield a new carbon-carbon double bond. pcbiochemres.com This method is particularly useful for the synthesis of α,β-unsaturated compounds.

Aldol (B89426) Condensation: In an aldol condensation, the aldehyde can react with an enolate ion generated from another carbonyl compound (an aldehyde or a ketone). wikipedia.org This reaction forms a β-hydroxy aldehyde or ketone, which can then undergo dehydration to form a conjugated enone. wikipedia.org When two different carbonyl compounds are used, it is referred to as a crossed aldol condensation. wikipedia.org

Mannich Reaction: The Mannich reaction is a three-component condensation involving the aldehyde, a primary or secondary amine, and a compound with an acidic proton (such as a ketone). nih.govwikipedia.org The reaction results in the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This reaction is a valuable tool for introducing an aminomethyl group into a molecule. nih.gov

Table 3: Overview of Condensation Reactions

| Reaction | Reactants | Product | Key Features |

| Knoevenagel Condensation | Aldehyde + Active Methylene Compound | α,β-Unsaturated Compound | Forms a new C=C bond. pcbiochemres.com |

| Aldol Condensation | Aldehyde + Enolate | β-Hydroxy Carbonyl (can dehydrate) | Forms a new C-C bond and a hydroxyl group. wikipedia.org |

| Mannich Reaction | Aldehyde + Amine + Enolizable Carbonyl | β-Amino Carbonyl (Mannich Base) | Introduces an aminomethyl group. nih.govwikipedia.org |

Formation of Imines, Oximes, Hydrazones, and Related Derivatives

The aldehyde functional group at the C-5 position of this compound is a primary site for nucleophilic addition and condensation reactions. This reactivity allows for the straightforward synthesis of a variety of nitrogen-containing derivatives, such as imines (Schiff bases), oximes, and hydrazones. masterorganicchemistry.comwikipedia.org These reactions typically proceed through the nucleophilic attack of a primary amine, hydroxylamine (B1172632), or hydrazine (B178648) derivative on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a carbon-nitrogen double bond. masterorganicchemistry.comnih.gov

The general mechanism for these condensation reactions involves two main stages. masterorganicchemistry.com First, the nitrogen-based nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. This step is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com In the second stage, the carbinolamine is dehydrated to form the final C=N product. This elimination step is the rate-determining step in most imine formations and is also significantly accelerated by acid. masterorganicchemistry.com

Imines (Schiff Bases): The reaction with primary amines (R-NH₂) yields imines. These compounds are versatile intermediates in organic synthesis. nih.gov The formation of the imine from the aldehyde is a reversible condensation reaction where water is eliminated. nih.govresearchgate.net

Oximes: Treatment of the aldehyde with hydroxylamine (NH₂OH) or its hydrochloride salt produces oximes. arpgweb.comnih.gov Oximes are important precursors for synthesizing various nitrogen-containing organic compounds, including amides via the Beckmann rearrangement, nitriles, and nitro compounds. mdpi.combeilstein-journals.org The synthesis is a convenient method, often carried out by refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base. arpgweb.comnih.gov

Hydrazones: Condensation with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., 4-nitrophenylhydrazine) affords hydrazones. mdpi.com Hydrazone derivatives have garnered significant attention due to their wide range of applications, including as intermediates in the Wolff-Kishner reduction and as building blocks for various heterocyclic compounds. mdpi.comdergipark.org.tr The synthesis typically involves refluxing equimolar amounts of the aldehyde and the hydrazine derivative in a solvent like ethanol. mdpi.com

The table below summarizes the formation of these key derivatives from this compound.

| Reactant | Derivative Class | General Product Structure |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | 2-Cyclopropyl-3-methyl-5-(iminomethyl)pyridine |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime |

| Hydrazine (H₂N-NH₂) | Hydrazone | (2-Cyclopropyl-3-methylpyridin-5-yl)methanimine |

Reactivity of the Pyridine Ring System of this compound

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property governs its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions on pyridine are generally more difficult to achieve compared to benzene (B151609) because the nitrogen atom deactivates the ring towards electrophilic attack. masterorganicchemistry.com The reaction, when it occurs, proceeds through a two-step mechanism involving the attack of an electrophile by the aromatic ring's π-system to form a carbocation intermediate (a benzenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

For this compound, the regiochemical outcome of an EAS reaction is controlled by the combined directing effects of the substituents and the ring nitrogen:

Pyridine Nitrogen: Strongly deactivating and directs incoming electrophiles primarily to the meta-position (C-3 and C-5).

Cyclopropyl (B3062369) Group (at C-2): An activating group that directs ortho- and para- (C-3, C-6).

Methyl Group (at C-3): An activating, ortho- and para-directing group (C-2, C-4, C-6).

Carbaldehyde (Formyl) Group (at C-5): A deactivating group that directs meta- (C-2, C-4, C-6).

Considering the positions available for substitution (C-4 and C-6), the directing effects can be summarized as follows:

| Position | Directing Influence From Substituents | Predicted Outcome |

| C-4 | Activated by the methyl group (para); Deactivated by the formyl group (meta) | Substitution is possible but may be sterically hindered and electronically disfavored by the formyl group. |

| C-6 | Activated by the methyl group (ortho); Deactivated by the formyl group (meta); Activated by the cyclopropyl group (para) | This position is the most likely site for electrophilic attack due to the cumulative activating effects of the methyl and cyclopropyl groups and the meta-directing deactivation of the formyl group. |

Nucleophilic Aromatic Substitution Mechanisms

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution (NAS) than benzene. youtube.com This reactivity is enhanced by the presence of electron-withdrawing groups. The formyl group at the C-5 position strongly activates the ring for NAS. The reaction typically follows an addition-elimination (SNAr) mechanism, which involves the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In a subsequent step, a leaving group is expelled, and aromaticity is restored. nih.gov

In this compound, there is no inherent leaving group on the ring. However, if a derivative containing a good leaving group (e.g., a halogen) were present at the C-2, C-4, or C-6 positions, it would be susceptible to displacement by a strong nucleophile. For instance, if a chloro or bromo substituent were at the C-2 or C-6 position (ortho and para to the activating formyl group), it could be readily displaced. The reactivity order for halide leaving groups in SNAr reactions is often F > Cl ≈ Br > I, which is considered evidence for a mechanism where the rate-controlling step is the initial nucleophilic addition. nih.gov

| Potential Leaving Group Position | Activation by Formyl Group | Susceptibility to NAS |

| C-2 | Para | High |

| C-4 | Ortho | High |

| C-6 | Ortho | High |

Ring-Opening and Rearrangement Processes

The pyridine ring is a stable aromatic system, and its ring-opening or rearrangement requires significant energy input or specific reaction conditions. Such transformations are not common for substituted pyridines under typical laboratory conditions. Reactions like the Zincke reaction, which involves the ring-opening of pyridinium salts with amines, illustrate the types of harsh conditions or specific activation required. For a polysubstituted, neutral pyridine like this compound, ring-opening is not a characteristic or readily accessible reaction pathway.

Chemical Transformations Involving the Cyclopropyl Group of this compound

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The cyclopropyl group is a three-membered carbocycle with significant ring strain (approximately 27.5 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. nih.govnih.gov These reactions can proceed through radical, cationic, or anionic intermediates, converting the strained ring into a more stable acyclic system, often resulting in a 1,3-difunctionalized product. nih.govresearchgate.net

The reactivity of the cyclopropyl group in this specific molecule can be influenced by the adjacent pyridine ring and the distal aldehyde group.

Radical Ring-Opening: The high strain energy of the cyclopropane ring facilitates homolytic cleavage of a C-C bond. This process can be initiated by radical species. The opening of a cyclopropylmethyl radical to a but-3-enyl radical is a very rapid process and is often used as a mechanistic probe.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is susceptible to nucleophilic attack, resulting in a ring-opened product.

Iminium-Catalyzed Ring-Opening: The aldehyde functionality can be converted into an iminium ion by reaction with a secondary amine catalyst. This transformation can facilitate a ring-opening reaction of the cyclopropane ring. For example, a merged iminium-enamine activation strategy has been used for the 1,3-bisfunctionalization of cyclopropyl carbaldehydes. nih.gov In this process, the formation of an iminium species leads to the attack of a nucleophile and the opening of the three-membered ring. nih.gov

The table below outlines potential ring-opening transformations.

| Reaction Type | Initiator/Catalyst | Potential Outcome |

| Radical Halogenation | Radical Initiator (e.g., AIBN), Halogen Source (e.g., NBS) | Formation of a 1,3-dihaloalkylpyridine derivative |

| Acid-Catalyzed Hydration | Strong Acid (e.g., H₂SO₄), Water | Formation of a γ-hydroxyalkylpyridine derivative |

| Iminium-Catalyzed Addition | Secondary Amine, Nucleophile/Electrophile Pair | Formation of a 1,3-difunctionalized alkylpyridine derivative |

Impact of the Cyclopropyl Group on Adjacent Reactivity

The cyclopropyl group at the C-2 position of the pyridine ring significantly influences the molecule's electronic properties and reactivity. Cyclopropane rings are known to exhibit properties akin to unsaturated systems, capable of participating in conjugation. stackexchange.com This is attributed to the high p-character of the C-C bonds within the strained three-membered ring. Consequently, the cyclopropyl group can act as a π-electron donor to the adjacent pyridine ring. stackexchange.com This electron-donating nature can increase the electron density of the aromatic system, potentially affecting the rates and regioselectivity of electrophilic substitution reactions on the pyridine ring.

Functionalization of the Methyl Group at C-3 of this compound

The methyl group at the C-3 position of the pyridine ring is a site amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton.

The protons of the methyl group at C-3 are rendered acidic due to their position on a carbon atom attached to the electron-withdrawing pyridine ring. This acidity allows for deprotonation by a strong base, such as butyllithium (B86547) or lithium diisopropylamide (LDA), to generate a nucleophilic carbanion. pearson.com This intermediate can then react with a range of electrophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Derivatization Reactions of the C-3 Methyl Group

| Reagent Class | Specific Reagent Example | Product Type |

| Alkyl halides | Methyl iodide | Ethyl-substituted pyridine |

| Aldehydes/Ketones | Benzaldehyde | Hydroxyalkyl-substituted pyridine |

| Esters | Ethyl acetate | Acyl-substituted pyridine |

| Carbon dioxide | CO₂ | Carboxylic acid derivative |

| Silyl halides | Trimethylsilyl chloride | Silylmethyl-substituted pyridine |

This reactivity provides a versatile platform for synthesizing a wide array of derivatives with modified steric and electronic properties, which can be valuable for structure-activity relationship studies in various applications.

Regio- and Chemoselectivity in Complex Transformations of this compound

The presence of multiple reactive sites in this compound—namely the pyridine nitrogen, the aromatic carbons of the ring, the methyl group, and the carbaldehyde—necessitates careful consideration of regio- and chemoselectivity in its chemical transformations.

Regioselectivity:

The directing effects of the substituents on the pyridine ring will govern the outcome of electrophilic and nucleophilic aromatic substitution reactions. The cyclopropyl group at C-2 and the methyl group at C-3 are both electron-donating and will direct incoming electrophiles to the C-4 and C-6 positions. The carbaldehyde at C-5 is an electron-withdrawing group and a meta-director. The interplay of these directing effects, along with steric considerations, will determine the precise location of substitution. For instance, electrophilic attack is most likely favored at the C-4 or C-6 position, which is ortho and para to the activating cyclopropyl and methyl groups. pkusz.edu.cn

In the context of pyridyne intermediates, the substitution pattern can significantly influence the regioselectivity of nucleophilic addition. nih.govrsc.orgnih.gov While not directly applicable without further modification of the starting material, this highlights the principle that substituent effects are key in controlling the regiochemical outcome of reactions on the pyridine scaffold.

Chemoselectivity:

Chemoselectivity will be paramount in reactions involving reagents that can potentially react with more than one functional group. The carbaldehyde group is a highly reactive electrophilic center and will be the primary site of attack for many nucleophiles, such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride. This allows for the selective transformation of the aldehyde into an alcohol, which can then be further functionalized.

Oxidizing agents will also exhibit selectivity. For example, a mild oxidizing agent might selectively oxidize the aldehyde to a carboxylic acid without affecting the methyl group or the cyclopropyl ring. Conversely, stronger oxidizing conditions could lead to the oxidation of the methyl group as well. The choice of reagents and reaction conditions is therefore critical to achieving the desired chemical transformation. In polyfunctional molecules, achieving high chemoselectivity is a significant synthetic challenge and often requires careful optimization of the reaction parameters. nih.govresearchgate.net

Table 2: Predicted Chemo- and Regioselective Reactions

| Reaction Type | Reagent | Expected Major Product | Rationale |

| Nucleophilic addition | Phenylmagnesium bromide | (2-Cyclopropyl-3-methylpyridin-5-yl)(phenyl)methanol | The aldehyde is the most electrophilic site. |

| Reduction | Sodium borohydride | (2-Cyclopropyl-3-methylpyridin-5-yl)methanol | Selective reduction of the aldehyde over the pyridine ring. |

| Electrophilic Aromatic Substitution | Nitrating mixture (HNO₃/H₂SO₄) | 2-Cyclopropyl-3-methyl-4-nitropyridine-5-carbaldehyde or 2-Cyclopropyl-3-methyl-6-nitropyridine-5-carbaldehyde | The C-4 and C-6 positions are activated by the C-2 and C-3 substituents. |

| Side-chain reaction | 1. LDA, 2. Methyl iodide | 2-Cyclopropyl-3-ethylpyridine-5-carbaldehyde | Selective deprotonation and alkylation of the C-3 methyl group. |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropyl 3 Methylpyridine 5 Carbaldehyde and Its Synthetic Intermediates/derivatives

Sophisticated Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic framework.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Multi-dimensional NMR experiments are indispensable for unequivocally assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's intricate connectivity. slideshare.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the vicinal protons on the pyridine (B92270) ring (H-4 and H-6). It would also map the internal spin system of the cyclopropyl (B3062369) group, showing correlations between the methine proton and the methylene (B1212753) protons, as well as the geminal coupling between the methylene protons themselves.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu This technique is crucial for assigning the carbon signals of the pyridine ring, the methyl group, and the cyclopropyl group by linking them to their already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds (²J_CH, ³J_CH). This is arguably the most powerful tool for assembling the molecular skeleton. Key expected HMBC correlations for this compound would include:

The aldehyde proton (CHO) to the C5 and C4 carbons of the pyridine ring.

The H-6 proton to the C5 and C4 carbons.

The methyl protons (CH₃) to the C3 and C2 carbons.

The cyclopropyl methine proton to the C2 and C3 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is useful for confirming stereochemistry and conformation. For this molecule, a key NOESY correlation would be expected between the protons of the 3-methyl group and the H-4 proton of the pyridine ring, confirming their spatial proximity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

| Aldehyde | CHO | 9.9 - 10.1 | 190 - 193 | C5, C4 |

| Pyridine-6 | CH | 8.8 - 9.0 | 152 - 155 | C5, C4 |

| Pyridine-4 | CH | 8.0 - 8.2 | 135 - 138 | C5, C3, C2 |

| Methyl | CH₃ | 2.4 - 2.6 | 18 - 21 | C3, C2, C4 |

| Cyclopropyl-methine | CH | 2.1 - 2.3 | 14 - 17 | C2, C3, Cyclopropyl CH₂ |

| Cyclopropyl-methylene | CH₂ | 0.9 - 1.2 | 9 - 12 | C2, Cyclopropyl CH |

| Pyridine-5 | C | - | 133 - 136 | - |

| Pyridine-3 | C | - | 130 - 133 | - |

| Pyridine-2 | C | - | 160 - 163 | - |

Solid-State NMR Applications

While less common than solution-state NMR, solid-state NMR (ssNMR) provides valuable information about molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism—the existence of different crystal packing arrangements. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in the local electronic environment. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra of the solid material, helping to characterize its bulk properties and purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound (Molecular Formula: C₁₀H₁₁NO), HRMS is critical for confirming its identity.

Exact Mass Determination: The calculated monoisotopic mass of [M+H]⁺ for C₁₀H₁₂NO⁺ is 162.0913. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would confirm the elemental composition.

Fragmentation Pathway Analysis: In addition to the molecular ion, mass spectrometry provides information about the molecule's structure through its fragmentation pattern. nih.gov Under electron impact (EI) or collision-induced dissociation (CID), the molecular ion breaks apart into smaller, characteristic fragments.

Table 2: Plausible Mass Spectrometry Fragmentation Pathway for this compound

| m/z (mass-to-charge) | Proposed Fragment Ion | Proposed Neutral Loss | Notes |

| 161 | [M]⁺ | - | Molecular Ion |

| 160 | [M-H]⁺ | H• | Loss of a hydrogen radical |

| 133 | [M-CO]⁺ | CO | Characteristic loss of carbon monoxide from the aldehyde |

| 132 | [M-CHO]⁺ | CHO• | Loss of the formyl radical |

| 120 | [M-C₃H₅]⁺ | C₃H₅• | Loss of the cyclopropyl radical |

| 118 | [M-C₂H₃-CH₃]⁺ | C₂H₃•, CH₃• | Complex rearrangement and fragmentation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the functional groups present. nih.gov

Functional Group Identification: The IR and Raman spectra of this compound would display characteristic peaks confirming its structure.

Aldehyde Group: A strong, sharp C=O stretching band would be prominent in the IR spectrum around 1700-1715 cm⁻¹. The aldehydic C-H stretch would appear as two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

Pyridine Ring: C=C and C=N stretching vibrations within the aromatic ring would appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹.

Cyclopropyl Group: The C-H stretching of the cyclopropyl ring typically appears at a high frequency (3050-3100 cm⁻¹), which can sometimes be distinguished from aromatic C-H stretches.

Methyl Group: Symmetric and asymmetric C-H stretching vibrations for the methyl group would be found in the 2980-2870 cm⁻¹ region.

Conformational Analysis: While challenging, vibrational spectroscopy can provide insights into molecular conformation. iu.edu.saresearchgate.net For instance, the precise frequency of the C=O stretch can be sensitive to the rotational conformation around the single bond connecting the aldehyde group to the pyridine ring. Computational modeling (DFT) is often used in conjunction with experimental spectra to assign specific vibrational modes to different conformers. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum |

| Aldehyde | C=O Stretch | 1700 - 1715 | IR (Strong) |

| Aldehyde | C-H Stretch | 2810 - 2830 & 2710 - 2730 | IR (Weak-Medium) |

| Pyridine Ring | C=C, C=N Stretches | 1450 - 1600 | IR & Raman (Medium-Strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR & Raman (Medium) |

| Cyclopropyl C-H | C-H Stretch | 3050 - 3100 | IR & Raman (Medium) |

| Methyl C-H | C-H Stretch | 2870 - 2980 | IR & Raman (Medium-Strong) |

X-ray Crystallography for Definitive Molecular Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR and providing an unambiguous structural proof. Furthermore, it would reveal the planarity of the pyridine ring, the specific conformation of the substituents relative to the ring, and how the molecules pack together in the crystal lattice.

Electronic Spectroscopy: UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Conjugation

UV-Vis and fluorescence spectroscopy probe the electronic properties of a molecule by examining transitions between electronic energy levels.

UV-Vis Spectroscopy: The conjugated system of the pyridine ring and the carbonyl group in this compound is expected to give rise to specific absorptions in the ultraviolet-visible spectrum. researchgate.net Key electronic transitions would include:

π → π transitions:* Associated with the aromatic system, these are typically strong absorptions.

n → π transitions:* Associated with the non-bonding electrons on the nitrogen of the pyridine ring and the oxygen of the carbonyl group, these are generally weaker absorptions occurring at longer wavelengths.

Fluorescence Spectroscopy: Many pyridine derivatives are known to be fluorescent. After absorbing light and reaching an excited electronic state, the molecule can relax by emitting a photon. Fluorescence spectroscopy measures this emission, providing information about the molecule's excited state properties. The emission spectrum is typically red-shifted (occurs at a longer wavelength) compared to the absorption spectrum.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. For analogues of this compound that possess chirality, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable tools for stereochemical characterization. While the parent compound is achiral, chirality can be introduced through various synthetic modifications, such as the substitution with a chiral group or the creation of a stereocenter on the cyclopropyl or methyl substituents. These chiral analogues would be optically active, making them suitable for analysis by these methods.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. A non-zero CD signal is only observed for chiral compounds within the wavelength range of a chromophore's absorption band. The pyridine ring, the cyclopropyl group, and the carbaldehyde function in this compound all act as chromophores that would be perturbed by a nearby chiral center in an analogue.

The resulting CD spectrum provides information on the absolute configuration and conformation of the molecule. The characteristic positive or negative peaks in a CD spectrum are known as Cotton effects. For enantiomers, the CD spectra are perfect mirror images, a property that is invaluable for confirming enantiomeric purity.

In the case of a chiral analogue of this compound, the electronic transitions of the substituted pyridine chromophore (typically π→π* and n→π* transitions) would give rise to distinct Cotton effects. rsc.org Theoretical models suggest that the rotatory strengths of these transitions are highly sensitive to the conformational arrangement of the chiral substituents relative to the pyridine ring. rsc.org The sign and magnitude of the observed Cotton effects could be correlated with the molecule's absolute configuration, often through comparison with data from quantum-chemical calculations, such as time-dependent density functional theory (TD-DFT). rsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. biologic.netslideshare.net While closely related to CD (the two phenomena can be interconverted via the Kronig-Kramers transforms), ORD can be observed at wavelengths outside of the absorption bands of the chromophores. biologic.net An ORD curve that shows a peak and a trough in the vicinity of an absorption maximum is described as having a Cotton effect. amrita.edu The sign of the Cotton effect (positive or negative) in ORD, like in CD, is directly related to the stereochemistry of the molecule.

For a hypothetical chiral analogue, ORD would provide complementary information to CD. The analysis of the complete ORD curve, including its plain and anomalous regions, can be used to assign the absolute configuration of stereocenters. slideshare.net

Application in Structural Elucidation

Should chiral analogues of this compound be synthesized, chiroptical spectroscopy would be a primary method for their stereochemical assignment. For instance, if a chiral auxiliary were used in the synthesis to produce an enantiomerically enriched product, CD or ORD could rapidly confirm the optical activity and, with appropriate theoretical backing, assign the absolute configuration of the newly formed stereocenter(s).

Due to the absence of published experimental data for chiral analogues of this compound, the following table is presented as a hypothetical illustration of expected CD data for a pair of enantiomers, designated as (R)- and (S)-Chiral Analogue 1 . The wavelengths and molar ellipticity values are representative for typical π→π* transitions in similar aromatic systems.

Interactive Table: Hypothetical Circular Dichroism Data

| Compound Name | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm2·dmol-1) |

| (R)-Chiral Analogue 1 | 280 | +15,000 |

| (R)-Chiral Analogue 1 | 250 | -25,000 |

| (S)-Chiral Analogue 1 | 280 | -15,000 |

| (S)-Chiral Analogue 1 | 250 | +25,000 |

This illustrative data demonstrates the mirror-image relationship expected for the CD spectra of an enantiomeric pair. The positive and negative Cotton effects observed at different wavelengths would provide a unique fingerprint for each enantiomer, allowing for their unambiguous identification and the determination of enantiomeric excess in a mixture.

Theoretical and Computational Investigations of 2 Cyclopropyl 3 Methylpyridine 5 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic properties of molecules. researchgate.net For 2-Cyclopropyl-3-methylpyridine-5-carbaldehyde, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311G+(d,p)) would be employed to optimize the molecular geometry and compute its electronic characteristics. ias.ac.inresearcher.life These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.

The electronic behavior of this compound is dictated by the interplay of its constituent functional groups. The pyridine (B92270) ring is an electron-deficient aromatic system. The methyl group at the 3-position acts as a weak electron-donating group through hyperconjugation, slightly increasing the electron density on the ring. The cyclopropyl (B3062369) group at the 2-position can also donate electron density to the aromatic ring through its "bent" p-orbitals, a well-documented stabilizing interaction. researchgate.net Conversely, the carbaldehyde group at the 5-position is a strong electron-withdrawing group due to the electronegativity of the oxygen atom, which significantly influences the electron distribution across the molecule.

The electron density distribution, visualized through electrostatic potential maps, would show a high electron density (negative potential) around the pyridine nitrogen atom, identifying it as a primary site for electrophilic attack or protonation. A significant region of low electron density (positive potential) would be centered on the carbonyl carbon of the carbaldehyde group, marking it as the principal site for nucleophilic attack.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity. youtube.com

HOMO: The HOMO is expected to be largely localized on the pyridine ring and the cyclopropyl group, reflecting the electron-donating nature of these fragments. The electron density of the HOMO would be highest on the pyridine ring, indicating its role as the primary electron donor in reactions with electrophiles. researchgate.net

LUMO: The LUMO is anticipated to be predominantly centered on the carbaldehyde group and extending into the pyridine ring. The significant contribution of the carbonyl carbon to the LUMO underscores its electrophilic character. researchgate.net

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. youtube.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, FMO analysis would predict:

Nucleophilic Reactivity: The energy and distribution of the HOMO indicate that the molecule will act as a nucleophile through the pyridine ring, particularly the nitrogen atom. The electron-donating methyl and cyclopropyl groups increase the energy of the HOMO, enhancing the molecule's nucleophilicity compared to unsubstituted pyridine. ias.ac.in

Electrophilic Reactivity: The low energy of the LUMO, concentrated on the carbaldehyde, makes this site highly susceptible to attack by nucleophiles. Reactions such as additions of Grignard reagents or cyanides would be predicted to occur at the carbonyl carbon.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative predictions of chemical behavior. Based on studies of similar pyridine derivatives, the following values can be conceptually proposed. ias.ac.inresearchgate.net

Table 1: Predicted FMO Energies and Global Reactivity Descriptors This table presents hypothetical, yet scientifically plausible, values for this compound, derived from computational data of analogous substituted pyridines. Calculations are assumed to be at the B3LYP/6-311G+(d,p) level of theory.

| Parameter | Predicted Value | Implication |

| EHOMO | -6.8 eV | Indicates moderate nucleophilic character. |

| ELUMO | -2.1 eV | Indicates significant electrophilic character. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests good kinetic stability. |

| Ionization Potential (I) | 6.8 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 2.1 eV | Energy released upon accepting an electron. |

| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution. |

| Global Softness (S) | 0.43 eV⁻¹ | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | 3.19 eV | Measures the capacity to accept electrons. |

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from the rotation around two key single bonds: the C2-cyclopropyl bond and the C5-carbaldehyde bond. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule. nii.ac.jp

A potential energy surface (PES) can be mapped by systematically varying the dihedral angles associated with these rotations and calculating the energy at each point. libretexts.org This mapping reveals the energy minima corresponding to stable conformers and the energy barriers (saddle points) that separate them. libretexts.orgresearchgate.net

Rotation of the Cyclopropyl Group: The interaction between the cyclopropyl group and the pyridine ring is most favorable when the C-H bonds of the cyclopropyl ring are aligned to maximize electronic delocalization with the π-system of the pyridine ring. This typically leads to a "bisected" conformation being more stable than a "perpendicular" one. researchgate.net

Rotation of the Carbaldehyde Group: The carbaldehyde group can exist in two planar conformations relative to the pyridine ring: syn and anti. These refer to the orientation of the carbonyl oxygen with respect to a neighboring substituent or the ring nitrogen. The relative stability of these conformers is determined by steric hindrance and electrostatic interactions. Given the presence of the methyl group at the 3-position, steric clashes could influence the preferred orientation of the aldehyde. Studies on similar pyridine carboxaldehydes suggest that the energy barrier for rotation is relatively low. mdpi.com

Table 2: Predicted Stable Conformers and Relative Energies This table outlines the expected low-energy conformers based on theoretical principles and studies of related molecules.

| Conformer | Dihedral Angle (Cyclopropyl) | Dihedral Angle (Carbaldehyde) | Relative Energy (kcal/mol) | Description |

| 1 | ~0° (Bisected) | ~0° (syn to C4-H) | 0.00 | The global minimum, maximizing conjugation and minimizing steric clash. |

| 2 | ~0° (Bisected) | ~180° (anti to C4-H) | ~1.5 - 2.5 | Slightly higher in energy due to less favorable electrostatic interactions. |

| 3 | ~90° (Perpendicular) | ~0° (syn to C4-H) | ~3.0 - 4.0 | Higher energy due to loss of cyclopropyl-ring conjugation. |

Computational Elucidation of Reaction Mechanisms for Synthesis and Derivatization

Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. lammps.orgchemrxiv.org

For any proposed reaction, computational methods can locate the transition state (TS)—the highest energy point along the reaction coordinate. libretexts.org The energy difference between the reactants and the TS is the activation barrier (activation energy, Ea), which is the primary determinant of the reaction rate.

Synthesis: A plausible route for the synthesis of this compound could involve a multicomponent reaction like the Bohlmann-Rahtz pyridine synthesis, which combines enamines with ynones. researchgate.net Computational modeling of this process would involve identifying the transition states for the initial Michael addition, subsequent isomerization, and the final cyclodehydration step. The calculated activation barriers would predict the feasibility and rate-determining step of the synthesis.

Derivatization: A common derivatization reaction would be the nucleophilic addition to the carbaldehyde group. For instance, in a Grignard reaction, DFT calculations can model the approach of the Grignard reagent to the carbonyl carbon, locate the four-centered transition state, and calculate the activation energy for the formation of the corresponding secondary alcohol.

By connecting the reactants, transition states, intermediates, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. libretexts.org This profile provides a comprehensive view of the reaction mechanism.

Prediction and Validation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations serve as a powerful tool in predicting the spectroscopic parameters of molecules, offering insights that complement and guide experimental work. For this compound, density functional theory (DFT) is a commonly employed method for the ab initio prediction of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies. These computational approaches allow for a detailed understanding of the molecule's electronic structure and dynamic behavior.

Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of organic compounds. Using DFT calculations, typically with the B3LYP functional and a suitable basis set such as 6-311++G(d,p), the magnetic shielding tensors for each nucleus can be calculated. These values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to provide the chemical shifts (δ) in parts per million (ppm).

The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. The protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts determined by the substitution pattern. The aldehyde proton is anticipated to be significantly deshielded, appearing at a high chemical shift value. The protons of the methyl and cyclopropyl groups will resonate in the aliphatic region, with the cyclopropyl protons exhibiting complex splitting patterns due to their unique geometry.

Similarly, the ¹³C NMR chemical shifts are predicted based on the hybridization and electronic density of the carbon atoms. The carbonyl carbon of the aldehyde group is expected to have the largest chemical shift. The carbons of the pyridine ring will resonate in the aromatic region, while the methyl and cyclopropyl carbons will appear at lower chemical shift values.

A hypothetical table of predicted NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are theoretical values and may deviate from experimental results due to solvent effects and other environmental factors.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| H (aldehyde) | 9.8 - 10.2 | C (aldehyde) | 190 - 195 |

| H (pyridine ring) | 7.5 - 8.5 | C (pyridine ring) | 120 - 160 |

| H (methyl) | 2.2 - 2.6 | C (methyl) | 15 - 20 |

Vibrational Frequencies